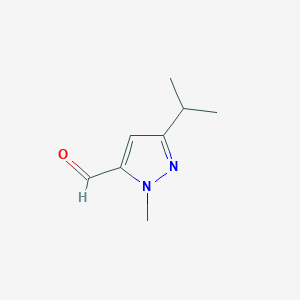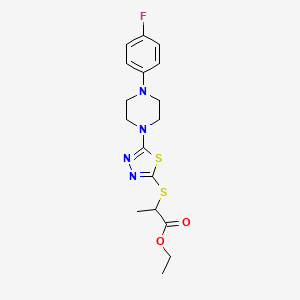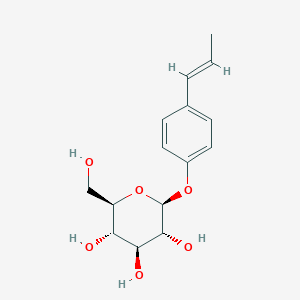![molecular formula C12H22Cl3N3 B2913413 [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride CAS No. 1286273-80-0](/img/structure/B2913413.png)
[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Formation of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: using automated reactors.
Optimization of reaction conditions: to maximize yield and purity.
Purification processes: such as crystallization or chromatography to obtain the trihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Receptor Studies: It is used to study the binding and activity of various receptors in the nervous system.
Enzyme Inhibition: The compound can be used to investigate enzyme inhibition mechanisms.
Medicine
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Therapeutic Research:
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as neurotransmitter modulation in neurological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine
- [1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine
- [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanamine
Uniqueness
- Structural Differences : The position of the pyridine ring attachment can significantly affect the compound’s properties and reactivity.
- Biological Activity : Variations in the structure can lead to differences in binding affinity and activity at biological targets.
- Synthetic Accessibility : Some compounds may be easier to synthesize or purify, making them more suitable for certain applications.
This detailed overview provides a comprehensive understanding of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c13-9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12;;;/h1-3,6,11H,4-5,7-10,13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRWKYKUNQXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=N2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)


![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2913338.png)









